molecular formula C15H10N2O B175844 4-(p-Tolyloxy)phthalonitrile CAS No. 182417-07-8

4-(p-Tolyloxy)phthalonitrile

Cat. No. B175844
M. Wt: 234.25 g/mol
InChI Key: PBURVCRHUSMFTJ-UHFFFAOYSA-N
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Description

4-(p-Tolyloxy)phthalonitrile is a chemical compound with the molecular formula C15H10N2O . It is used in the manufacture of chemical compounds and for research purposes .


Synthesis Analysis

Phenol-containing phthalonitrile polymers were synthesized by condensation of novolac with 4-nitrophthalonitrile . The cure characteristics were monitored by DSC and rheometry, indicating acceleration of the cure reaction by the phenolic groups . Another study reported the synthesis of 4,6-dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile fleximer .


Molecular Structure Analysis

The molecule 4-(4-tritylphenoxy)phthalonitrile (TPPN) has four conformers . The geometric structure, vibrational frequencies, electronic characteristics, and thermodynamic functions of conformers were determined .


Chemical Reactions Analysis

Phthalonitrile polymers are a new class of thermal materials combining low flammability and high strength . They have shown great potential in the aerospace sector as components for maintaining airframe loads in the next generation of aeronautical and space vehicle systems .


Physical And Chemical Properties Analysis

4-(p-Tolyloxy)phthalonitrile has a molecular weight of 234.25 g/mol . It is used in the manufacture of chemical compounds and for research purposes .

Scientific Research Applications

1. Electronic Applications

  • Application Summary : Phthalonitrile resins have potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network, an abundant polyaromatic structure, high thermal stability, and mechanical properties .
  • Methods of Application : The manufacturing processes of phthalonitrile resins involve high-temperature annealing, which enables them to serve as conductive materials .
  • Results or Outcomes : The research progress of phthalonitrile resins in electronic applications includes dielectrics, ray shielding materials, electromagnetic wave-transparent materials, electromagnetic interference (EMI) shielding materials, supercapacitors, and magnetoresistance (MR) materials .

2. High-Performance Polymers

  • Application Summary : Phthalonitrile resins are used to enhance the properties of high-performance polymers .
  • Methods of Application : Novel phthalonitrile resins were prepared by blending phthalonitrile-terminated oligomeric polyaryl ether nitrile .
  • Results or Outcomes : The impact strength of cured phthalonitrile resins increased by 60%, while the thermal properties were not sharply compromised. Additionally, the maximum bending strength of phthalonitrile resins composites reached 855 MPa, which was 56% higher than that of pristine phthalonitrile .

3. Extreme Environments

  • Application Summary : The superior high-temperature resistance of phthalonitrile resins shows great application potential in extreme environments .
  • Methods of Application : The high rigidity and strong intermolecular force lead to a high melting point and harsh processing conditions. To improve the processability of phthalonitrile resins, Si–O–Si chains are used .
  • Results or Outcomes : The use of Si–O–Si chains improves the processability of phthalonitrile resins, making them suitable for use in extreme environments .

4. Aerospace and Military Applications

  • Application Summary : Phthalonitrile resins are high-temperature-resistant thermosetting polymers which find applications in military as well as aerospace owing to their outstanding performance .
  • Methods of Application : Most of the PN resins are melt-processed and cured at high temperature via resin transfer moulding owing to their poor solubility in common organic solvents .
  • Results or Outcomes : The use of phthalonitrile resins in aerospace and military applications is due to their high-temperature resistance and outstanding performance .

Safety And Hazards

Phthalonitrile polymers are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Phthalonitrile polymers, a new class of thermal materials combining low flammability and high strength, have shown great potential in the aerospace sector . This knowledge will have great impacts on the field and facilitate researchers to seek new functions and applications of phthalonitrile resins for electronic devices in the future .

properties

IUPAC Name

4-(4-methylphenoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-11-2-5-14(6-3-11)18-15-7-4-12(9-16)13(8-15)10-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBURVCRHUSMFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579052
Record name 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Tolyloxy)phthalonitrile

CAS RN

182417-07-8
Record name 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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